Ethyl 2-((dimethylamino)methylene)-3-oxohexanoate
Overview
Description
Ethyl 2-((dimethylamino)methylene)-3-oxohexanoate is a useful research compound. Its molecular formula is C11H19NO3 and its molecular weight is 213.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
An improved synthesis of diethyl 4-oxo-4H-pyran-2,5-dicarboxylate was achieved using ethyl 2-(dimethylamino)methylene-3-oxobutanoate, leading to derivatives with good yields (Obydennov, Röschenthaler, & Sosnovskikh, 2013).
Ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates reacted with hydroxylamine hydrochloride to produce 5-substituted 4-isoxazolecarboxylic acids and their esters, demonstrating high yields and diverse applications (Schenone, Fossa, & Menozzi, 1991).
The compound has been used as a ligand for transition metal complexes and in organic synthesis, showcasing its versatility in chemical applications (Zhang, Wang, Krishnamurthy, & Senanayake, 2011).
It has been transformed into substituted 2-amino-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylates, highlighting its role in synthesizing complex organic compounds (Zupančič, Svete, & Stanovnik, 2009).
Its derivative, [2-(Dimethylamino)ethyl]-substituted cyclopentadienyltitanium complexes, have been synthesized and utilized in polymerization catalysis, indicating its utility in materials science (Flores, Chien, & Rausch, 1996).
Racemic 2-[1-(dimethylamino)ethyl]ferrocenylphosphinic acid, a related compound, has been tested as an organocatalyst in Michael and Friedel—Crafts reactions, revealing its catalytic potential (Shekurov, Gilmanova, Zagidullin, & Miluykov, 2021).
Amphiphilic random, gradient, and block copolymers of 2-(dimethylamino)ethyl methacrylate have been synthesized, illustrating its application in the field of polymer chemistry (Lee, Russell, & Matyjaszewski, 2003).
Novel 4-(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino derivatives were synthesized from 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione, demonstrating its role in creating biologically active compounds with antimicrobial properties (Ghorab, Soliman, Alsaid, & Askar, 2017).
Aminotroponate zinc complexes synthesized from related compounds have been used as catalysts in hydroamination reactions, further highlighting its utility in synthetic chemistry (Meyer, Löhnwitz, Zulys, Roesky, Dochnahl, & Blechert, 2006).
The reaction of cyclohexanone, acetophenone, and 4-(dimethylamino)benzaldehyde with allylamine, using ethyl 2-((dimethylamino)methylene)-3-oxohexanoate derivatives, was studied, indicating its role in organic synthesis reactions (Link, 2002).
properties
IUPAC Name |
ethyl 2-(dimethylaminomethylidene)-3-oxohexanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-5-7-10(13)9(8-12(3)4)11(14)15-6-2/h8H,5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQPDMAJOTXKPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C(=CN(C)C)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((dimethylamino)methylene)-3-oxohexanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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